molecular formula C13H15N3O6 B600008 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide CAS No. 196408-37-4

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide

Cat. No.: B600008
CAS No.: 196408-37-4
M. Wt: 309.278
InChI Key: CTZCWECFXHMGFF-UHFFFAOYSA-N
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Description

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes an acetyl group, a semicarbazide moiety, and a phenyl ring substituted with two methoxycarbonyl groups.

Preparation Methods

The synthesis of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with methoxycarbonyl substituents can be synthesized through esterification reactions.

    Introduction of the semicarbazide moiety: This step involves the reaction of the phenyl ring with hydrazine derivatives to form the semicarbazide group.

    Acetylation: The final step involves the acetylation of the semicarbazide moiety using acetic anhydride or acetyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the semicarbazide moiety.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide can be compared with other similar compounds, such as:

    1-Acetyl-4-phenylsemicarbazide: Lacks the methoxycarbonyl substituents on the phenyl ring, resulting in different chemical properties and reactivity.

    4-[3,5-Bis(methoxycarbonyl)phenyl]semicarbazide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZCWECFXHMGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652159
Record name Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196408-37-4
Record name Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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